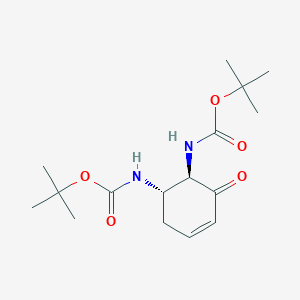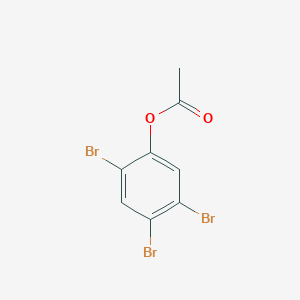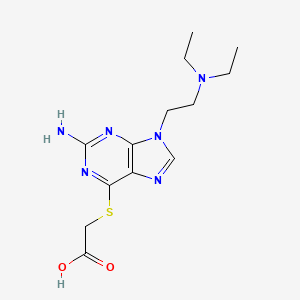
Yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yl)thio)acetic acid: is a compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a thio group (-SH) attached to an acetic acid moiety. This compound is known for its unique chemical properties and its applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Reaction with Acetic Anhydride and Hydrogen Sulfide: One common method for preparing Yl)thio)acetic acid involves the reaction of acetic anhydride with hydrogen sulfide.
Phosphorus Pentasulfide Method: Another method involves the reaction of glacial acetic acid with phosphorus pentasulfide, followed by distillation to obtain this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Yl)thio)acetic acid can undergo oxidation reactions to form sulfonic acids.
Reduction: The compound can be reduced to form thiols, which are useful intermediates in organic synthesis.
Substitution: this compound can participate in substitution reactions, where the thio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products:
- Various substituted derivatives from substitution reactions.
Sulfonic acids: from oxidation.
Thiols: from reduction.
科学的研究の応用
Chemistry: Yl)thio)acetic acid is used as a building block in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and materials .
Biology: In biological research, this compound is used to study the effects of thio groups on biological systems. It is also used in the synthesis of biologically active molecules .
Industry: this compound is used in the production of dyes, fungicides, and other industrial chemicals. Its reactivity with various substrates makes it a versatile compound in industrial applications .
作用機序
The mechanism of action of Yl)thio)acetic acid involves its interaction with molecular targets through its thio group. This group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
類似化合物との比較
Thioacetic acid: Similar in structure but lacks the additional functional groups present in Yl)thio)acetic acid.
Thiazole derivatives: These compounds share the thio group but have different ring structures and properties.
Thiophene derivatives: Similar sulfur-containing compounds with different aromatic ring structures.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its versatility in scientific research and industrial applications set it apart from other similar compounds .
特性
分子式 |
C13H20N6O2S |
|---|---|
分子量 |
324.40 g/mol |
IUPAC名 |
2-[2-amino-9-[2-(diethylamino)ethyl]purin-6-yl]sulfanylacetic acid |
InChI |
InChI=1S/C13H20N6O2S/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17) |
InChIキー |
QYTOGPUSMCMAMH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((((8R,9S,13S,14S,E)-3-Hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-ylidene)amino)oxy)acetic acid](/img/structure/B11827210.png)

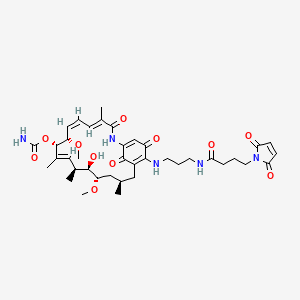

![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)
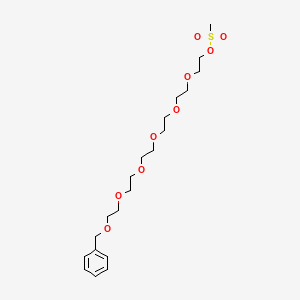
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)
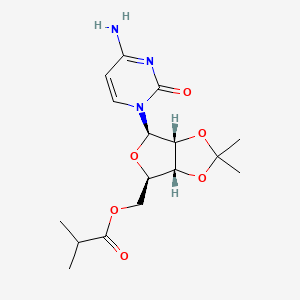
![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
![1-(4-bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11827274.png)
![Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B11827279.png)
